molecular formula C25H22ClNO5S B2843441 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872199-12-7

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2843441
CAS No.: 872199-12-7
M. Wt: 483.96
InChI Key: ZGXYTIBLGJQZGQ-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a 4-chlorobenzyl group at position 1, an ethoxy substituent at position 6, and a 4-methoxybenzenesulfonyl moiety at position 2. The sulfonyl group introduces strong electron-withdrawing effects, while the methoxy and ethoxy substituents modulate solubility and electronic properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(16-27(23)15-17-4-6-18(26)7-5-17)33(29,30)21-11-8-19(31-2)9-12-21/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXYTIBLGJQZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications at key positions (1, 3, and 6). Structural variations influence electronic properties, steric bulk, and solubility.

Substituent Variations at Position 3

  • Target Compound : 4-Methoxybenzenesulfonyl group.
    • Electron-withdrawing sulfonyl group enhances stability; methoxy improves solubility .
  • Compound 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4-one (RN: 866844-86-2): Replaces methoxy with isopropyl on the sulfonyl phenyl.
  • 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one (RN: 866588-42-3): Replaces sulfonyl with 4-fluorobenzoyl. Benzoyl introduces a ketone group, reducing electron-withdrawing effects compared to sulfonyl. Fluorine enhances electronegativity and metabolic stability .

Substituent Variations at Position 1

  • Target Compound : 4-Chlorobenzyl group.
    • Chlorine provides moderate electron-withdrawing effects and lipophilicity.
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Lacks the sulfonyl group; features 4-methoxyphenyl at position 3. Synthesized via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling. Melting point: 223–225°C (ethanol) .

Core Scaffold Modifications

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Triazole core instead of quinolinone. Retains sulfonylphenyl group. Synthesized via sodium ethoxide-mediated alkylation, highlighting divergent synthetic routes for sulfonyl-containing heterocycles .

Physical Properties

Compound Melting Point (°C) Notable Features
4k () 223–225 Amino group enhances polarity
RN: 866844-86-2 () Not reported Isopropyl increases lipophilicity
RN: 866588-42-3 () Not reported Fluorobenzoyl enhances electronegativity

Implications of Structural Differences

  • Electron Effects: Sulfonyl groups (target compound) vs. benzoyl () alter electron density on the quinolinone core, impacting reactivity and binding.
  • Solubility : Methoxy/ethoxy groups improve aqueous solubility compared to isopropyl or halogenated analogs.
  • Synthetic Accessibility : Pd-catalyzed methods () enable precise functionalization, while alkylation () offers simplicity.

Biological Activity

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline core substituted with a chlorophenyl group and a methoxybenzenesulfonyl group.

  • Molecular Formula : C20H22ClN2O4S
  • Molecular Weight : 422.91 g/mol

Antibacterial Activity

Studies have shown that derivatives of the quinoline structure exhibit significant antibacterial properties. In particular, the compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy of related compounds:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
1-[(4-chlorophenyl)methyl]-6-ethoxy...Salmonella typhi1532
Bacillus subtilis1816
Escherichia coli1064
Staphylococcus aureus1232

These findings suggest that the compound could be further explored as a potential antibacterial agent.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : The compound exhibited an IC50 value of 2.14±0.003μM2.14\pm 0.003\,\mu M, demonstrating potent AChE inhibition compared to standard inhibitors.
  • Urease Inhibition : The compound showed significant urease inhibition with an IC50 value of 1.21±0.005μM1.21\pm 0.005\,\mu M, indicating its potential as a therapeutic agent in treating urease-related disorders.

Molecular docking studies have elucidated the binding interactions of the compound with target enzymes. The sulfonyl group plays a pivotal role in enhancing binding affinity through hydrogen bonding and hydrophobic interactions with active sites of enzymes.

Case Studies

In one notable study, researchers synthesized several derivatives of the compound and tested their biological activities in vitro. The results indicated that modifications to the methoxy and sulfonyl groups significantly impacted both antibacterial and enzyme inhibitory activities.

Study Overview

  • Objective : To evaluate the biological activity of synthesized quinoline derivatives.
  • Methodology : Compounds were synthesized using standard organic chemistry techniques, followed by biological assays.
  • Findings : Several derivatives showed enhanced activity against tested strains, suggesting structural modifications could lead to more effective therapeutics.

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